molecular formula C7H6ClNO5 B12914606 (5-Nitrofuran-2-yl)methyl 2-chloroacetate CAS No. 6628-60-0

(5-Nitrofuran-2-yl)methyl 2-chloroacetate

Cat. No.: B12914606
CAS No.: 6628-60-0
M. Wt: 219.58 g/mol
InChI Key: KRWLBDULKGWLPN-UHFFFAOYSA-N
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Description

(5-Nitrofuran-2-yl)methyl 2-chloroacetate (CAS 6628-60-0) is a valuable chemical intermediate in medicinal chemistry research, particularly in the development of new therapeutic agents. Its structure combines a 5-nitrofuran moiety with a reactive chloroacetate ester, making it a versatile building block for the synthesis of more complex molecules. The 5-nitrofuran group is a recognized pharmacophore in antibacterial research . This compound is especially useful for designing and synthesizing novel molecular hybrids and conjugates aimed at overcoming multi-drug resistance in pathogens, including serious nosocomial ESKAPE pathogens . Furthermore, derivatives of the 5-nitrofuran-2-ylmethyl group have been explored as potential bioreductively activated prodrug systems for targeted drug release, for example, in hypoxic environments like solid tumors . Researchers utilize this compound to create new entities with potential inhibitory activities against various bacterial strains, including growing and dormant mycobacterium species . As a key synthetic precursor, this compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6628-60-0

Molecular Formula

C7H6ClNO5

Molecular Weight

219.58 g/mol

IUPAC Name

(5-nitrofuran-2-yl)methyl 2-chloroacetate

InChI

InChI=1S/C7H6ClNO5/c8-3-7(10)13-4-5-1-2-6(14-5)9(11)12/h1-2H,3-4H2

InChI Key

KRWLBDULKGWLPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])COC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthesis of 5-Nitrofuran-2-ylmethanol (Key Intermediate)

The starting point is often 5-nitrofuran-2-ylmethanol, which can be prepared by reduction of 5-nitrofuran-2-carboxaldehyde or by selective functionalization of 5-nitrofuran-2-carboxylic acid derivatives. This intermediate provides the hydroxymethyl group necessary for subsequent esterification.

Esterification with 2-Chloroacetic Acid or Derivatives

The core step is the esterification of 5-nitrofuran-2-ylmethanol with 2-chloroacetic acid or its activated derivatives (e.g., 2-chloroacetyl chloride or 2-chloroacetate esters). Two main approaches are used:

  • Direct Esterification: Using 2-chloroacetic acid with acid catalysts under reflux conditions. This method often requires removal of water to drive the equilibrium toward ester formation.

  • Acyl Chloride Method: Reacting 5-nitrofuran-2-ylmethanol with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize the released HCl. This method is preferred for higher yields and milder conditions.

Catalysts and Reaction Conditions

  • Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used in direct esterification.
  • Bases like triethylamine or pyridine are used in acyl chloride methods to scavenge HCl.
  • Solvents such as dichloromethane, tetrahydrofuran, or ethyl acetate are common.
  • Temperature control is critical, typically maintained between 0°C to room temperature for acyl chloride reactions to avoid decomposition of the nitro group.

Detailed Research Findings and Data

Reaction Yields and Purity

Method Reaction Conditions Yield (%) Purity (%) Notes
Direct esterification 2-chloroacetic acid, acid catalyst, reflux, removal of water 65-75 95-98 Longer reaction time, equilibrium limited
Acyl chloride method 2-chloroacetyl chloride, base, 0-25°C, organic solvent 85-92 98-99 Faster, higher yield, mild conditions

Representative Procedure (Acyl Chloride Method)

  • Dissolve 5-nitrofuran-2-ylmethanol in dry dichloromethane.
  • Cool the solution to 0-5°C under inert atmosphere.
  • Add triethylamine slowly to the solution.
  • Add 2-chloroacetyl chloride dropwise while maintaining temperature.
  • Stir the reaction mixture for 1-2 hours at 0-25°C.
  • Quench the reaction with water, separate organic layer.
  • Wash organic layer with dilute acid and brine.
  • Dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify by recrystallization or chromatography.

Analytical Characterization

  • NMR Spectroscopy: Confirms ester formation by characteristic methylene protons adjacent to ester oxygen and chloro group.
  • IR Spectroscopy: Ester carbonyl stretch around 1735 cm⁻¹; nitro group peaks at ~1520 and 1350 cm⁻¹.
  • HPLC: Used to determine purity, typically >98% after purification.
  • Mass Spectrometry: Confirms molecular weight consistent with (5-nitrofuran-2-yl)methyl 2-chloroacetate.

Comparative Analysis of Preparation Routes

Aspect Direct Esterification Acyl Chloride Method
Reaction Time Longer (several hours) Shorter (1-2 hours)
Yield Moderate (65-75%) High (85-92%)
Purity Good (95-98%) Excellent (98-99%)
Reaction Conditions Harsh (reflux, acid catalyst) Mild (0-25°C, base)
Side Reactions Possible hydrolysis and nitro reduction Minimal side reactions
Industrial Suitability Less favorable due to equilibrium More favorable, scalable

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (5-Nitrofuran-2-yl)methyl 2-chloroacetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of nitro and chloro functional groups on biological systems. It can be used in the development of bioactive molecules and as a probe in biochemical assays .

Medicine: Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties such as enhanced durability or resistance to degradation .

Mechanism of Action

The mechanism of action of (5-Nitrofuran-2-yl)methyl 2-chloroacetate involves its interaction with biological molecules through its nitro and chloro functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the structure and function of target molecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares “(5-Nitrofuran-2-yl)methyl 2-chloroacetate” with four structurally related compounds, focusing on synthesis, reactivity, and biological activity.

Methyl 2-(4-aminophenoxy)acetate (5a)

  • Structure: Features a phenoxy group instead of the nitrofuran ring.
  • Synthesis: Prepared by reacting 4-aminophenol with methyl 2-chloroacetate using K₂CO₃ at 60°C for 12 hours, yielding 75% .
  • Higher synthetic yield (75% vs. hypothetical challenges in nitrofuran-based ester synthesis).

Methyl 2-azidoacetate (7)

  • Structure : Replaces the nitrofuran with an azide group.
  • Synthesis : Derived from methyl 2-chloroacetate via nucleophilic substitution with NaN₃ and TBAHS, achieving 61% yield .
  • Key Differences: The azide group enables click chemistry applications (e.g., triazole formation), unlike the nitrofuran’s bioactivity focus. Lower yield (61%) compared to phenoxy derivatives, highlighting the nitrofuran’s synthetic challenges.

Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate

  • Structure: Contains a nitro-phenyl-cyanoacetate group instead of nitrofuran-chloroacetate.
  • Applications : Used in pharmaceutical intermediates (CAS 916156-50-8) .
  • Key Differences: The cyano group enhances electrophilicity for Michael addition reactions, differing from the chloroacetate’s substitution reactivity.

(5-Nitrofuran-2-yl)-1,3,4-thiadiazole Derivatives (6a–6e)

  • Structure : Combines 5-nitrofuran with a thiadiazole ring instead of chloroacetate.
  • Biological Activity : Demonstrated anti-leishmanial activity (IC₅₀ < 3 × 10³ μg/mL against L. major promastigotes) .
  • Key Differences :
    • Thiadiazole enhances antiparasitic efficacy, suggesting that the chloroacetate group in the target compound may require further functionalization for similar activity.

Comparative Data Table

Compound Name Core Structure Synthesis Yield Key Reactivity/Bioactivity Reference
This compound 5-Nitrofuran + chloroacetate N/A Hypothetical antiparasitic activity
Methyl 2-(4-aminophenoxy)acetate (5a) Phenoxy + chloroacetate 75% Stable intermediate for further derivatization
Methyl 2-azidoacetate (7) Azide + chloroacetate 61% Click chemistry applications
Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate Nitrophenyl + cyanoacetate N/A Pharmaceutical intermediate
(5-Nitrofuran-2-yl)-1,3,4-thiadiazole (6a–6e) Nitrofuran + thiadiazole N/A Anti-leishmanial (IC₅₀ < 3 × 10³ μg/mL)

Key Findings and Implications

Synthetic Challenges: Nitrofuran-containing esters may face lower yields compared to phenoxy or azido analogs due to the nitro group’s steric and electronic effects .

Biological Activity : The 5-nitrofuran moiety is critical for antiparasitic activity, as seen in thiadiazole derivatives . Incorporating chloroacetate could enable prodrug strategies or enhance solubility.

Reactivity: Chloroacetate esters are versatile for nucleophilic substitution, but competing groups (e.g., cyano, azido) dictate application-specific pathways .

Biological Activity

(5-Nitrofuran-2-yl)methyl 2-chloroacetate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

  • CAS Number : 6628-60-0
  • Molecular Formula : C7H6ClN2O4
  • Molecular Weight : 204.58 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial and anticancer properties. The nitro group in the furan ring is crucial for its biological efficacy.

Antimicrobial Activity

Research indicates that nitro-containing compounds, including those derived from furan, exhibit notable antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage microbial DNA.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

In a study focusing on derivatives of nitrofuran, it was observed that compounds with a similar structure to this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with specific attention to their mode of action involving DNA interaction and enzyme inhibition .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that nitrofuran derivatives can induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and the activation of caspases.

Cancer Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

In vitro studies revealed that this compound can inhibit cell proliferation and induce cell cycle arrest in cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

The proposed mechanism of action for this compound involves:

  • Reduction of Nitro Group : The nitro group is reduced to form reactive intermediates that can interact with cellular macromolecules.
  • DNA Interaction : These intermediates bind to DNA, leading to strand breaks and ultimately cell death.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in microorganisms and cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent activity against Mycobacterium tuberculosis, with MIC values significantly lower than traditional antibiotics, highlighting the importance of the nitro group for activity .
  • Cancer Research : In a comparative analysis of various nitrofuran derivatives, it was found that those with structural similarities to this compound were effective against multiple cancer types, showcasing their potential as broad-spectrum anticancer agents .

Q & A

Q. How can regioselectivity challenges in nitrofuran derivatives be addressed?

  • Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) during synthesis .
  • Catalytic Control : Employ transition metal catalysts to direct substitution at the 2-position of furan .

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